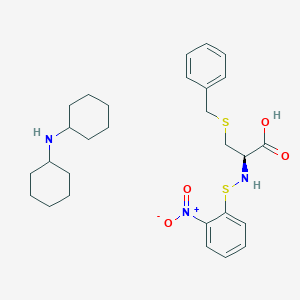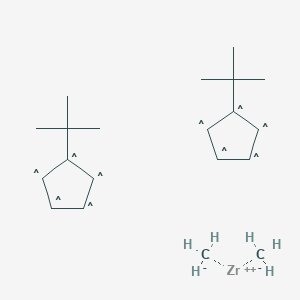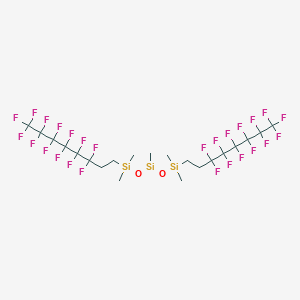
Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol (TiTME 70/MEG) is a novel synthetic compound that can be used in a wide range of scientific research applications. TiTME 70/MEG is a water-soluble derivative of titanium trimethacrylate (TiTMA) and is composed of a titanium atom connected to three methacrylate groups and an ethoxyethoxyethoxide group. The methoxydiethyleneglycol (MEG) serves as a stabilizer for the compound. This compound has been used in a variety of scientific research applications due to its unique properties.
科学的研究の応用
TiTME 70/MEG has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a ligand in the synthesis of coordination compounds. In addition, TiTME 70/MEG has been used to study the properties of polymers, to study the properties of coordination compounds, and to study the properties of catalysts.
作用機序
The mechanism of action of TiTME 70/MEG is not yet fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis by facilitating the formation of new bonds between organic molecules. Additionally, the compound is thought to act as a reagent in the synthesis of polymers by forming new bonds between polymer chains. Finally, the compound is believed to act as a ligand in the synthesis of coordination compounds by forming new bonds between metal ions and organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TiTME 70/MEG are not yet fully understood. However, the compound has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, the compound has been shown to be biocompatible and non-cytotoxic when used in laboratory experiments.
実験室実験の利点と制限
The main advantage of using TiTME 70/MEG in laboratory experiments is its water-solubility, which makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, the compound is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is not as widely used as other compounds, making it more difficult to obtain.
将来の方向性
There are a number of possible future directions for research into TiTME 70/MEG. These include further research into the compound's mechanism of action, further research into its biochemical and physiological effects, further research into its potential applications in the synthesis of polymers and coordination compounds, and further research into its potential use as a catalyst in organic synthesis. Additionally, further research into the compound's stability and solubility could lead to new and improved methods for synthesizing and using the compound. Finally, further research into the compound's potential toxicity and other safety considerations could lead to new and improved methods for using the compound in laboratory experiments.
合成法
TiTME 70/MEG can be synthesized using a two-step process. The first step involves the reaction of titanium tetrachloride with methacryloyl chloride in aqueous solution to form Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol. The second step involves the reaction of Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol with ethoxyethoxyethoxide in aqueous solution to form TiTME 70/MEG.
特性
IUPAC Name |
2-(2-methoxyethoxy)ethanol;2-methylprop-2-enoic acid;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3C4H6O2.Ti/c1-7-4-5-8-3-2-6;3*1-3(2)4(5)6;/h6H,2-5H2,1H3;3*1H2,2H3,(H,5,6); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLIIBHBDCBSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.COCCOCCO.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O9Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium trimethacrylate methoxyethoxythoxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



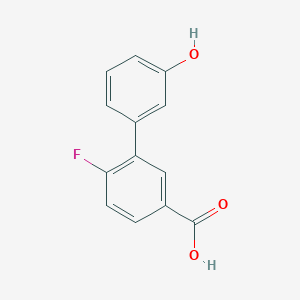
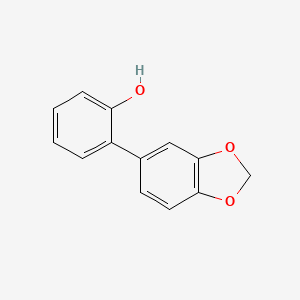
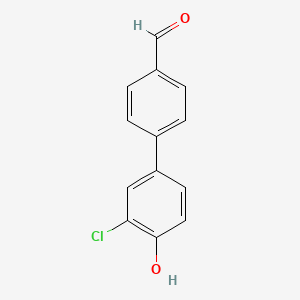
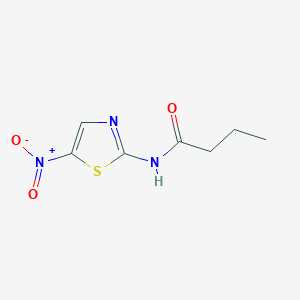


![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
